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Compound of Interest

Compound Name: AZD3514

Cat. No.: B612185 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AZD3514, a selective androgen

receptor (AR) downregulator, and its effects on AR downstream signaling. The information

presented is collated from preclinical and clinical studies to offer a detailed resource for

professionals in the field of oncology and drug development.

Introduction to AZD3514
AZD3514 is an orally bioavailable small molecule that has been investigated for the treatment

of castration-resistant prostate cancer (CRPC).[1] Continued signaling through the androgen

receptor is a primary driver of disease progression in CRPC, even in a low-androgen

environment.[1][2] AZD3514 was developed to target the AR through a novel mechanism of

action, distinguishing it from other anti-androgen therapies.[3][4] While it showed some anti-

tumor activity in early clinical trials, its development was halted due to significant

gastrointestinal side effects. Nevertheless, the study of AZD3514 has provided valuable

insights into the targeting of the AR signaling pathway.

Mechanism of Action
AZD3514 exhibits a dual mechanism of action that disrupts androgen receptor signaling at two

key points:
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Inhibition of AR Nuclear Translocation: In the presence of androgens, the AR translocates

from the cytoplasm to the nucleus to act as a transcription factor. AZD3514 inhibits this

ligand-driven nuclear translocation of the AR. This prevents the AR from binding to androgen

response elements (AREs) on the DNA and initiating the transcription of target genes.

Downregulation of AR Protein Levels: A key differentiator of AZD3514 is its ability to reduce

the total cellular levels of the androgen receptor protein. This effect is achieved by

decreasing the rate of AR synthesis, rather than increasing its degradation. This

downregulation of the receptor itself offers a distinct advantage over agents that solely block

ligand binding, as it can potentially mitigate resistance mechanisms involving AR

overexpression.

The following diagram illustrates the androgen receptor signaling pathway and the points of

inhibition by AZD3514.
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Caption: Androgen Receptor Signaling and AZD3514 Inhibition.

Quantitative Data on AZD3514 Activity
The following tables summarize the quantitative data from preclinical studies of AZD3514.

Table 1: In Vitro Activity of AZD3514
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Parameter Cell Line Condition Value Reference

AR Binding

Affinity (Ki)
- - 2.2 µM

AR

Downregulation

(pIC50)

LNCaP
Androgen-

deprived
5.75

Inhibition of Cell

Proliferation
LNCaP DHT-driven Dose-dependent

LAPC4 10 µM AZD3514
Inhibition

observed

Inhibition of

Gene Expression
LNCaP DHT-driven

Dose-dependent

inhibition of PSA

& TMPRSS2

LAPC4 DHT-driven
Inhibition of PSA

& TMPRSS2

LNCaP Basal
Inhibition of PSA

& TMPRSS2

Table 2: In Vivo Activity of AZD3514
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Model Treatment Effect Reference

Dunning R3327H Rat

Prostate Tumor
50 mg/kg daily (oral)

64% tumor growth

inhibition

Juvenile Male Rats Oral administration

Inhibition of

testosterone-driven

seminal vesicle

development

Castrated Male Rats Oral administration

Inhibition of

exogenous

testosterone-driven

seminal vesicle weight

increase

HID28 Mouse CRPC

Model
- Anti-tumor activity

Experimental Protocols
The following are representative protocols for key experiments used to characterize the effects

of AZD3514. These are generalized methods based on published literature and may require

optimization for specific experimental conditions.

Cell Proliferation Assay
This assay is used to determine the effect of AZD3514 on the growth of prostate cancer cells.

Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, LAPC4) in 96-well plates at a

predetermined density in steroid-free media.

Compound Treatment: After 24 hours, treat the cells with varying concentrations of AZD3514
in the presence or absence of dihydrotestosterone (DHT). Include appropriate vehicle

controls.

Incubation: Incubate the plates for 7 days.
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Cell Viability Measurement: Assess cell viability using a commercially available assay (e.g.,

CellTiter-Glo®).

Data Analysis: Normalize the results to the vehicle control and plot the dose-response curve

to determine the IC50 value.

Western Blotting for AR Protein Levels
This protocol is used to assess the effect of AZD3514 on the expression of the androgen

receptor.

Cell Lysis: Treat cells with AZD3514 for the desired time, then lyse the cells in RIPA buffer

supplemented with protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Immunoblotting: Block the membrane and then incubate with a primary antibody against AR.

Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

Detection: Incubate with a secondary antibody conjugated to HRP and visualize the protein

bands using an enhanced chemiluminescence (ECL) substrate.

Densitometry: Quantify the band intensities to determine the relative AR protein levels.

Quantitative Real-Time PCR (qRT-PCR) for AR Target
Gene Expression
This method is used to measure the effect of AZD3514 on the transcription of AR target genes.

RNA Extraction: Treat cells with AZD3514 and/or DHT, then extract total RNA using a

commercial kit.

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
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qRT-PCR: Perform real-time PCR using primers specific for AR target genes (e.g., PSA,

TMPRSS2) and a housekeeping gene (e.g., 18S rRNA).

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to

the housekeeping gene and comparing to the vehicle-treated control.

The following diagram illustrates a general experimental workflow for assessing the in vitro

effects of AZD3514.
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Caption: In Vitro Experimental Workflow for AZD3514.

Summary of Preclinical and Clinical Findings
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Preclinical studies demonstrated that AZD3514 effectively inhibits AR signaling in both

androgen-dependent and -independent models of prostate cancer. It showed anti-tumor activity

in vivo and modulated the expression of AR target genes.

Phase I clinical trials revealed that AZD3514 has moderate anti-tumor activity in patients with

advanced CRPC. A subset of patients experienced significant declines in PSA levels and

objective responses. However, the therapeutic window was narrow, with significant nausea and

vomiting occurring at doses required for efficacy. These adverse events ultimately led to the

discontinuation of its clinical development.

Conclusion
AZD3514 is a potent downregulator of the androgen receptor with a dual mechanism of action

that includes the inhibition of AR nuclear translocation and the reduction of AR protein

synthesis. While its clinical development was halted due to toxicity, the preclinical and clinical

data for AZD3514 have provided a strong rationale for the continued development of selective

androgen receptor downregulators (SARDs) as a therapeutic strategy for castration-resistant

prostate cancer. The insights gained from AZD3514 continue to inform the development of

next-generation AR-targeting therapies with improved safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b612185#azd3514-effect-on-androgen-receptor-
downstream-signaling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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